AA9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

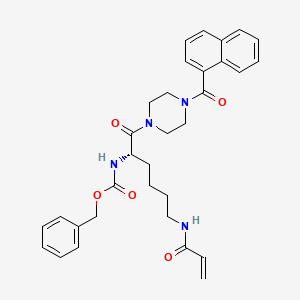

IUPAC Name |

benzyl N-[(2S)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDAHYYYLIDXSI-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Core Principles of AA9 Lytic Polysaccharide Monooxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Lytic Polysaccharide Monooxygenases (LPMOs) represents a paradigm shift in our understanding of enzymatic biomass degradation, with profound implications for biofuel production, biomaterial development, and potentially human health. Initially misclassified as conventional glycoside hydrolases, these powerful copper-dependent enzymes were found to employ a unique oxidative mechanism to break down recalcitrant polysaccharides like cellulose and chitin. This technical guide provides an in-depth exploration of the Auxiliary Activity family 9 (AA9) LPMOs, the first family to be characterized. It covers the historical context of their discovery, their core catalytic mechanism, key structural features, and detailed protocols for their expression, purification, and characterization, tailored for researchers in the field.

A Paradigm Shift: From Hydrolysis to Oxidation

For decades, the enzymatic breakdown of crystalline polysaccharides such as cellulose was thought to be exclusively the domain of glycoside hydrolases (GHs), which cleave glycosidic bonds through a hydrolytic mechanism. However, the synergistic activity of certain enzymes, particularly those from the former Glycoside Hydrolase Family 61 (GH61), with canonical cellulases was a long-standing enigma. These GH61 proteins showed very little hydrolytic activity on their own but significantly boosted the overall efficiency of cellulose degradation.[1][2] This observation hinted at a novel, undiscovered mechanism.

The breakthrough came with the characterization of a bacterial chitin-binding protein (CBP21), then classified under Carbohydrate-Binding Module family 33 (CBM33), which was shown to cleave crystalline chitin oxidatively.[3][4] This discovery prompted a re-evaluation of the fungal GH61 proteins. Subsequent research confirmed that these enzymes also acted via an oxidative mechanism, targeting cellulose.[3] This led to a major reclassification in the Carbohydrate-Active enZymes (CAZy) database: GH61 and CBM33 were moved to new Auxiliary Activity (AA) classes, with the former GH61 enzymes establishing the This compound family .

The this compound Catalytic Mechanism

This compound LPMOs are mono-copper enzymes that catalyze the oxidative cleavage of β-1,4-glycosidic bonds in polysaccharides. Unlike hydrolases, they do not use a water molecule for catalysis. Instead, the reaction requires an external electron donor (e.g., ascorbic acid, gallate, or other redox-active molecules like cellobiose dehydrogenase) and a co-substrate, which can be either molecular oxygen (O₂) or, more efficiently, hydrogen peroxide (H₂O₂).

The core of the active site is a highly conserved "histidine brace," where the copper ion is coordinated by the N-terminal histidine and another internal histidine residue. The catalytic cycle involves the reduction of the resting state Cu(II) to the active Cu(I) form by an electron donor. The Cu(I) enzyme then reacts with an oxygen co-substrate to generate a highly reactive copper-oxygen species that abstracts a hydrogen atom from the polysaccharide chain, leading to glycosidic bond cleavage.

This compound LPMOs exhibit regioselectivity, oxidizing either the C1 or C4 carbon (or both) of the glycosidic bond.

-

C1 oxidation yields a lactone, which subsequently hydrolyzes to an aldonic acid.

-

C4 oxidation yields a 4-ketoaldose.

This oxidative "nick" in the crystalline surface of the substrate renders it more accessible to traditional hydrolytic enzymes, explaining the potent synergistic effect observed.

Structural Features of this compound LPMOs

X-ray crystallography has revealed that this compound LPMOs adopt an immunoglobulin-like β-sandwich fold. A key feature is an extended, relatively flat surface that is presumed to interact with the crystalline surface of the polysaccharide substrate. The copper active site, featuring the histidine brace, is located on this surface, poised for catalysis.

Many this compound LPMOs are modular, often featuring a C-terminal Carbohydrate-Binding Module (CBM), typically from family CBM1. This CBM enhances the enzyme's affinity for the substrate, tethering the catalytic domain in close proximity to the cellulose surface and thereby increasing the efficiency of the oxidative cleavage.

| Structural Feature | Description | Significance | PDB Example |

| Core Fold | Immunoglobulin-like β-sandwich | Provides a stable scaffold for the active site. | 2YET |

| Active Site | "Histidine Brace" coordinating a single copper ion | The locus of redox chemistry and oxygen activation. | 2YET |

| Substrate Surface | Extended, flat protein surface | Mediates interaction with crystalline polysaccharide surfaces. | 5NKW |

| CBM1 Module | Appended cellulose-binding domain (in some AA9s) | Increases substrate affinity and local enzyme concentration. | 4D7U |

Core Experimental Protocols

The characterization of a novel this compound LPMO typically follows a standardized workflow from gene expression to product analysis.

Heterologous Expression and Purification

Pichia pastoris is a common and effective host for producing functional, secreted this compound LPMOs.

Protocol: Expression in Pichia pastoris

-

Gene Synthesis & Cloning : Synthesize the target this compound gene, codon-optimized for P. pastoris. Clone the gene into a suitable expression vector (e.g., pPICZα A) to fuse it with the α-mating factor secretion signal.

-

Transformation : Linearize the recombinant plasmid and transform it into P. pastoris GS115 competent cells via electroporation.

-

Selection : Select positive transformants on YPDS plates containing Zeocin™.

-

Expression Screening : Inoculate single colonies into a buffered glycerol-complex medium (BMGY) and grow for ~24 hours. Induce expression by transferring cells to a buffered methanol-complex medium (BMMY) containing 0.5% methanol. Induce for 72-96 hours, adding methanol to 0.5% every 24 hours.

-

Harvest : Centrifuge the culture at 8,000 x g for 30 min at 4°C to pellet the cells. The supernatant contains the secreted LPMO.

Protocol: Protein Purification

-

Concentration : Concentrate the supernatant using a tangential flow filtration system or a stirred-cell concentrator with a 10 kDa molecular weight cut-off (MWCO) membrane.

-

Buffer Exchange : Diafiltrate the concentrated protein against the initial binding buffer for ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 7.4).

-

Ion-Exchange Chromatography (IEX) : Load the sample onto an anion-exchange column (e.g., HiTrap™ DEAE FF). Elute the bound protein using a linear gradient of NaCl (e.g., 0 to 1 M NaCl in the binding buffer).

-

Gel Filtration (SEC) : Pool the active fractions from IEX, concentrate, and load onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to achieve final purity.

-

Verification : Confirm purity and molecular weight using SDS-PAGE.

LPMO Activity Assays

Quantifying LPMO activity can be challenging due to the insoluble nature of the substrate and the complex reaction requirements. Several methods are available.

Protocol: Amplex™ Red/HRP Assay for H₂O₂ Production This assay measures the "uncoupled" reaction where LPMOs produce H₂O₂ in the absence of a polysaccharide substrate. It is a useful proxy for activity and for screening.

-

Reaction Mixture : In a 96-well plate, prepare a 100 µL reaction containing:

-

50 mM Sodium Phosphate buffer, pH 7.0

-

1 µM purified LPMO

-

1 mM Ascorbic Acid (or other reductant)

-

5 U/mL Horseradish Peroxidase (HRP)

-

100 µM Amplex™ Red reagent

-

-

Incubation : Incubate at 30°C, protected from light.

-

Measurement : Measure the increase in fluorescence (excitation ~571 nm, emission ~585 nm) over time using a plate reader. The rate of resorufin formation is proportional to H₂O₂ production.

Protocol: Activity on Polysaccharide Substrate This protocol measures the generation of oxidized products from a cellulosic substrate.

-

Reaction Setup : In a microcentrifuge tube, prepare a 500 µL reaction:

-

50 mM Ammonium Acetate buffer, pH 5.0

-

1% (w/v) Phosphoric Acid Swollen Cellulose (PASC)

-

1 µM purified LPMO

-

1 mM Ascorbic Acid

-

-

Incubation : Incubate at a suitable temperature (e.g., 50°C) with shaking (e.g., 1000 rpm) for a defined period (e.g., 1-24 hours).

-

Termination : Stop the reaction by heating at 100°C for 10 minutes or by adding a strong acid.

-

Separation : Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the remaining insoluble substrate.

-

Analysis : Analyze the supernatant for soluble oxidized products using HPAEC-PAD or MALDI-TOF MS.

| Assay Method | Principle | Throughput | Detects | Pros/Cons |

| Amplex Red/HRP | Measures H₂O₂ produced during the uncoupled reaction. | High | General redox activity | Pro: Fast, good for screening. Con: Indirect, does not measure polysaccharide cleavage. |

| 2,6-DMP | Measures peroxidase-like oxidation of 2,6-dimethoxyphenol. | High | General redox activity | Pro: Colorimetric, simple. Con: Indirect, may not work for all LPMOs. |

| Azo-Xyloglucan | Measures release of a colored dye from a modified substrate. | Medium | Cleavage of soluble substrate | Pro: Direct, colorimetric. Con: Substrate is not crystalline cellulose. |

| HPAEC-PAD / MS | Chromatographic or mass spec analysis of reaction products. | Low | Specific oxidized products | Pro: Definitive, quantitative, determines regioselectivity. Con: Slow, requires specialized equipment. |

Analysis of Reaction Products

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool to identify the degree of polymerization (DP) and oxidation state of the soluble products.

Protocol: MALDI-TOF MS Analysis

-

Sample Preparation : Mix 1 µL of the supernatant from the activity assay with 1 µL of a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid in 30% acetonitrile/0.1% TFA).

-

Spotting : Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

-

Data Acquisition : Acquire mass spectra in the positive ion reflectron mode.

-

Interpretation : Identify series of mass peaks corresponding to native (sodium adducts) and oxidized cello-oligosaccharides.

-

C1-oxidized products (aldonic acids) will have a mass difference of +16 Da compared to the corresponding native oligosaccharide.

-

C4-oxidized products (gem-diols in solution) will have a mass difference of +16 Da, while 4-ketoaldoses will be -2 Da relative to the native sugar.

-

Conclusion and Future Outlook

The discovery of this compound LPMOs has fundamentally altered our view of enzymatic polysaccharide degradation. Their unique oxidative power makes them indispensable components in modern enzyme cocktails for biorefineries, significantly improving the efficiency and economic viability of converting lignocellulosic biomass into biofuels and biochemicals. Current research focuses on understanding the determinants of their substrate specificity and regioselectivity, exploring their diverse roles in fungal biology, and engineering novel LPMOs with enhanced stability and activity for industrial applications. For drug development professionals, understanding the mechanisms of fungal LPMOs could offer new antifungal targets, particularly given their role in plant pathogenesis. The continued exploration of this fascinating enzyme family promises further breakthroughs in biotechnology and beyond.

References

The Evolution of a Key Biocatalyst: A Technical Guide to the History and Reclassification of the GH61 Enzyme Family

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for efficient and sustainable methods for biomass conversion has led to the discovery and characterization of a unique class of enzymes, initially known as the Glycoside Hydrolase Family 61 (GH61). This technical guide provides an in-depth exploration of the history, reclassification, and current understanding of these powerful biocatalysts. Originally misclassified as hydrolases due to their weak endo-1,4-β-D-glucanase activity, a paradigm shift occurred with the discovery of their true nature as copper-dependent lytic polysaccharide monooxygenases (LPMOs). This reclassification into the Auxiliary Activity (AA) families of the Carbohydrate-Active enZymes (CAZy) database, primarily as AA9, has revolutionized our understanding of enzymatic cellulose degradation. This guide details their oxidative mechanism, the critical role of electron donors, and provides a comprehensive overview of the experimental protocols used for their characterization, offering valuable insights for researchers in biofuel production, biorefining, and drug development.

A Paradigm Shift in Enzymology: From Glycoside Hydrolase to Lytic Polysaccharide Monooxygenase

The journey of the GH61 family is a compelling narrative of scientific discovery that has reshaped our understanding of enzymatic polysaccharide degradation.

Initial Discovery and Classification: An Enigmatic Family

The first members of the GH61 family were identified in fungi and were initially classified as glycoside hydrolases based on observations of very low endoglucanase activity.[1][2] The family was formally established in the CAZy database, grouping proteins suspected to be involved in cellulose degradation due to their expression profiles in the presence of cellulosic substrates.[3] However, the observed hydrolytic activity was consistently weak and could not fully explain the significant synergistic effect these enzymes had in boosting the efficiency of canonical cellulases in breaking down crystalline cellulose.[2][4] Structural studies of the first GH61 proteins revealed a unique fold, distinct from known glycoside hydrolases, and the presence of a conserved metal-binding site, further deepening the mystery surrounding their function.

The Oxidative Revelation and Reclassification

A major breakthrough came with the discovery that GH61 proteins are not hydrolases but rather copper-dependent oxidases. Research demonstrated that these enzymes catalyze the oxidative cleavage of glycosidic bonds in crystalline cellulose, a mechanism fundamentally different from the hydrolytic action of traditional cellulases. This oxidative activity was found to be dependent on the presence of a divalent metal ion, specifically copper, and a reductant to provide electrons.

This discovery led to the reclassification of the GH61 family in the CAZy database. In March 2013, they were moved from the Glycoside Hydrolase classification to a new class called Auxiliary Activities (AA). The former GH61 enzymes now primarily constitute the This compound family . Concurrently, another family of proteins, initially classified as Carbohydrate-Binding Module family 33 (CBM33) and found in bacteria, were also shown to be LPMOs and were reclassified as the AA10 family . Subsequently, new families of LPMOs, including AA11 and AA16 , have been identified, expanding this important class of enzymes.

The reclassification reflects a more accurate understanding of their biological role: they act as "auxiliary" enzymes that work in concert with cellulases to deconstruct recalcitrant biomass. LPMOs introduce breaks in the crystalline structure of polysaccharides, creating new entry points for hydrolytic enzymes and thereby significantly enhancing the overall efficiency of biomass degradation.

Mechanism of Action: An Oxidative Assault on Polysaccharides

The catalytic mechanism of this compound LPMOs involves a copper-dependent oxidation of the polysaccharide chain. This process requires an external electron donor to reduce the Cu(II) in the active site to its active Cu(I) state.

The "Histidine Brace" Active Site

The active site of this compound LPMOs features a highly conserved copper-binding motif known as the "histidine brace". This consists of two histidine residues, one of which is the N-terminal histidine of the mature protein, that coordinate a single copper ion. This unique active site geometry is crucial for the enzyme's oxidative chemistry.

Oxidative Cleavage and Electron Transfer

The catalytic cycle begins with the reduction of the active site copper from Cu(II) to Cu(I) by an external electron donor. This reduced copper center then reacts with molecular oxygen (O2) or hydrogen peroxide (H2O2) to generate a highly reactive oxygen species. This species then abstracts a hydrogen atom from a C-H bond at either the C1 or C4 position of a glucose unit within the polysaccharide chain, leading to the cleavage of the glycosidic bond.

Electron donors can be small molecules like ascorbic acid or gallate, or enzymatic partners such as cellobiose dehydrogenase (CDH). CDH is a flavocytochrome secreted by many cellulolytic fungi that can oxidize cellobiose (a product of cellulose hydrolysis) and transfer electrons to the LPMO, creating a synergistic system for biomass degradation.

Below is a diagram illustrating the proposed electron transfer pathway from CDH to an this compound LPMO and the subsequent oxidative cleavage of a cellulose chain.

References

- 1. Understanding the initial events of the oxidative damage and protection mechanisms of the this compound lytic polysaccharide monooxygenase family - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05933B [pubs.rsc.org]

- 2. Improved spectrophotometric assay for lytic polysaccharide monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate specificity and regioselectivity of fungal this compound lytic polysaccharide monooxygenases secreted by Podospora anserina - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Role of AA9 Enzymes in Lignocellulose Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Cellulose Degradation

For decades, the enzymatic breakdown of lignocellulose, a critical process in biofuel production and biorefining, was thought to be solely the domain of hydrolytic enzymes. This paradigm shifted with the discovery of Lytic Polysaccharide Monooxygenases (LPMOs), a class of powerful copper-dependent enzymes that employ an oxidative mechanism to cleave recalcitrant polysaccharides.[1] Fungal LPMOs belonging to the Auxiliary Activity 9 (AA9) family have garnered significant attention for their ability to dramatically enhance the efficiency of canonical cellulases in degrading crystalline cellulose.[2][3]

Initially misclassified as Glycoside Hydrolase family 61 (GH61), this compound enzymes are now understood to be crucial components of the natural carbon cycle and essential tools for the development of economically viable biorefineries.[4] They act as "cellulase boosting enzymes" by disrupting the highly ordered structure of crystalline cellulose, creating new entry points for traditional cellulases and thereby reducing the overall enzyme loading required for efficient biomass conversion.[4] This guide provides an in-depth technical overview of the core functions of this compound enzymes, their mechanism of action, quantitative characteristics, and the experimental protocols used to study them.

Mechanism of Action: Oxidative Cleavage

Unlike traditional cellulases that use hydrolysis, this compound LPMOs catalyze the oxidative cleavage of glycosidic bonds within the cellulose chain. This process requires a mononuclear copper ion coordinated by a highly conserved "histidine brace" at the active site, an external electron donor (such as ascorbic acid, gallic acid, or lignin-derived phenols), and a co-substrate, which can be either molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).

The catalytic cycle involves the reduction of the Cu(II) ion in the active site to its catalytically active Cu(I) state by an electron donor. The reduced enzyme then interacts with O₂ or H₂O₂ to form a highly reactive copper-oxygen species, which hydroxylates a carbon atom at either the C1 or C4 position of a glucose unit within the cellulose chain. This hydroxylation leads to the cleavage of the glycosidic bond.

Oxidation at the C1 position yields an aldonic acid, while oxidation at the C4 position produces a keto-aldose. This introduction of oxidized species disrupts the crystalline structure of the cellulose fibril, making it more accessible to hydrolytic enzymes.

References

- 1. Oxidative Power: Tools for Assessing LPMO Activity on Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized Product Profiles of this compound Lytic Polysaccharide Monooxygenases Depend on the Type of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deletion of this compound Lytic Polysaccharide Monooxygenases Impacts A. nidulans Secretome and Growth on Lignocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Diverse World of Fungal AA9 Lytic Polysaccharide Monooxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal Auxiliary Activity 9 (AA9) Lytic Polysaccharide Monooxygenases (LPMOs) are a fascinating and functionally diverse class of copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides. Their unique oxidative mechanism, which involves the cleavage of glycosidic bonds, has revolutionized our understanding of biomass degradation and opened new avenues for biotechnological applications, including in the development of novel therapeutics. This technical guide provides an in-depth exploration of the natural diversity of fungal this compound LPMOs, focusing on their biochemical properties, substrate specificities, and the experimental methodologies used for their characterization.

Biochemical Diversity and Substrate Specificity

Fungal this compound LPMOs exhibit a remarkable range of substrate specificities, targeting various polysaccharides found in plant cell walls and other biological materials. This diversity is a key feature that allows fungi to efficiently deconstruct complex biomass. The primary substrates for this compound LPMOs include cellulose, hemicelluloses such as xyloglucan and glucomannan, and even soluble cello-oligosaccharides.[1][2][3]

The activity of these enzymes is not only defined by the type of polysaccharide they cleave but also by their regioselectivity. This compound LPMOs can oxidize the C1 carbon, the C4 carbon, or both (mixed C1/C4) of the glycosidic bond, leading to different product profiles.[4] This regioselectivity is a critical aspect of their functional diversity.

Quantitative Data on Fungal this compound LPMO Activity

The following tables summarize key quantitative data for a selection of characterized fungal this compound LPMOs, providing a comparative overview of their catalytic efficiencies and product profiles.

Table 1: Kinetic Parameters of Fungal this compound LPMOs

| Enzyme | Organism | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| TrAA9A | Trichoderma reesei | PASC + H₂O₂ | 2.4 ± 0.5 | 2.8 (for H₂O₂) | ~10⁶ | [5] |

| NcAA9C | Neurospora crassa | Cellohexaose + Ascorbate | 0.045 ± 0.002 | 18 ± 2 | 2500 | |

| MtLPMO9G | Myceliophthora thermophila | PASC + Ascorbic Acid | 0.12 ± 0.01 | 150 ± 20 | 800 | |

| AfAA11B | Aspergillus fumigatus | Chitin | 6.7 | 2.8 (for H₂O₂) | ~10⁶ |

Note: PASC (Phosphoric acid swollen cellulose), Ascorbate (Ascorbic acid). Kinetic parameters can vary significantly depending on the experimental conditions, including the nature of the substrate and the reducing agent used.

Table 2: Product Profiles of Fungal this compound LPMOs on Different Cellulosic Substrates

| Enzyme | Organism | Substrate | Major Soluble Oxidized Products | Reference |

| MtLPMO9B | Myceliophthora thermophila | Bacterial Cellulose (BC) | Oxidized cellobiose | |

| MtLPMO9B | Myceliophthora thermophila | Avicel (AVI) | Oxidized cello-oligosaccharides (DP2-8) | |

| MtLPMO9B | Myceliophthora thermophila | Regenerated Amorphous Cellulose (RAC) | Oxidized cello-oligosaccharides (DP2-8) | |

| NcLPMO9F | Neurospora crassa | PASC | C1-oxidized cello-oligosaccharides | |

| TausLPMO9B | Thermothelomyces thermophilus | PASC | C1-oxidized cello-oligosaccharides | |

| NcLPMO9C | Neurospora crassa | PASC | C4-oxidized cello-oligosaccharides |

Note: DP refers to the degree of polymerization of the cello-oligosaccharides.

Transcriptional Regulation of Fungal this compound LPMO Gene Expression

The expression of this compound LPMO genes in fungi is a tightly regulated process, often induced by the presence of specific polysaccharides in the environment. This regulation ensures that the enzymes are produced only when needed, optimizing the fungus's metabolic resources. Several transcription factors have been identified as key regulators of this compound LPMO gene expression.

A simplified signaling pathway illustrating the transcriptional regulation of this compound LPMO genes in response to cellulosic substrates is depicted below. The presence of cellulose or its degradation products can trigger a signaling cascade that leads to the activation of specific transcription factors, which in turn bind to the promoter regions of this compound LPMO genes and initiate their transcription.

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidized Product Profiles of this compound Lytic Polysaccharide Monooxygenases Depend on the Type of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus fumigatus Lytic Polysaccharide Monooxygenase AfLPMO9D: Biochemical Properties and Photoactivation of a Multi-Domain this compound Enzyme [mdpi.com]

- 5. The “life-span” of lytic polysaccharide monooxygenases (LPMOs) correlates to the number of turnovers in the reductant peroxidase reaction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Auxiliary Activity 9 (AA9) Enzymes

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. Synergistic Action of a Lytic Polysaccharide Monooxygenase and a Cellobiohydrolase from Penicillium funiculosum in Cellulose Saccharification under High-Level Substrate Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. debiq.eel.usp.br [debiq.eel.usp.br]

- 4. Sequence and Structural Analysis of this compound and AA10 LPMOs: An Insight into the Basis of Substrate Specificity and Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Core Catalytic Principles of AA9 Lytic Polysaccharide Monooxygenases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lytic Polysaccharide Monooxygenases (LPMOs), particularly those belonging to the Auxiliary Activity 9 (AA9) family, have revolutionized our understanding of enzymatic biomass degradation.[1][2] These copper-dependent enzymes play a pivotal role in the oxidative cleavage of recalcitrant polysaccharides like cellulose and chitin, making them of significant interest for biofuel production, biorefineries, and as potential targets in drug development against fungal pathogens.[1][3][4] This technical guide provides an in-depth exploration of the fundamental catalytic mechanism of this compound LPMOs, presenting key data, experimental protocols, and visual representations of the enzymatic processes.

The this compound Active Site: A Histidine Brace

The catalytic prowess of this compound LPMOs resides in their unique mononuclear copper active site. The copper ion is coordinated by a "histidine brace" motif, which consists of three nitrogen ligands from two highly conserved histidine residues. The N-terminal histidine provides two of these ligands: the amino group and the Nδ atom of its imidazole side chain. The third ligand is supplied by the Nε atom of a second conserved histidine. This arrangement results in a T-shaped coordination geometry in the resting Cu(II) state. The secondary coordination sphere, including residues like a conserved glutamine or glutamate, further fine-tunes the reactivity of the copper center.

The Catalytic Cycle: A Multi-Step Oxidative Process

The catalytic cycle of this compound LPMOs is a complex process involving reduction of the copper center, interaction with a co-substrate (molecular oxygen or hydrogen peroxide), and ultimately, the oxidative cleavage of a glycosidic bond in the polysaccharide substrate.

Priming Reduction: Activation of the Enzyme

The catalytic cycle is initiated by the reduction of the resting state Cu(II) to the catalytically active Cu(I) state. This priming reduction is carried out by an external electron donor. A variety of reducing agents can fulfill this role, including small molecules like ascorbic acid and gallic acid, as well as enzymatic partners such as cellobiose dehydrogenases (CDHs).

Co-substrate Binding and Activation: O₂ versus H₂O₂

Following reduction, the Cu(I) center is poised to react with a co-substrate. There has been considerable debate regarding the identity of the natural co-substrate, with evidence supporting both molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

The Monooxygenase Pathway (O₂-dependent): Early studies established that LPMOs could utilize O₂ as a co-substrate. In this pathway, O₂ binds to the Cu(I) center to form a Cu(II)-superoxo species. This intermediate is then proposed to abstract a hydrogen atom from the polysaccharide substrate, leading to hydroxylation and subsequent cleavage of the glycosidic bond.

-

The Peroxygenase Pathway (H₂O₂-dependent): More recent research has demonstrated that H₂O₂ can also serve as a co-substrate, often resulting in significantly faster reaction rates compared to the O₂-dependent pathway. In this mechanism, the Cu(I) active site reacts with H₂O₂ to form a highly reactive oxidizing species, potentially a Cu(II)-oxyl radical, which then attacks the C-H bond of the polysaccharide. It is now widely believed that the peroxygenase mechanism is central to LPMO catalysis.

The interplay between these two pathways is complex. The oxidase activity of LPMOs (the reduction of O₂ to H₂O₂) in the absence of a polysaccharide substrate can generate the H₂O₂ required for the peroxygenase reaction.

Figure 1: Generalized Catalytic Cycle of this compound LPMOs. This diagram illustrates the key steps in the this compound catalytic cycle, including the initial reduction of the copper center, and the subsequent monooxygenase (blue arrows) and peroxygenase (red arrows) pathways leading to substrate oxidation.

Substrate Interaction and Regioselectivity

This compound LPMOs possess a flat, solvent-exposed active site that allows them to interact with the crystalline surfaces of polysaccharides. The specific amino acid residues surrounding the active site influence substrate binding and the regioselectivity of the oxidative attack. This compound LPMOs can oxidize either the C1 or C4 carbon of the glycosidic bond, or both. This regioselectivity is dependent on both the specific LPMO and the nature of the polysaccharide substrate.

Protection against Oxidative Damage

The highly reactive oxygen species generated during catalysis can lead to oxidative damage and inactivation of the enzyme. This compound LPMOs have evolved protective mechanisms to mitigate this self-oxidation. A "hole-hopping" mechanism involving a conserved tyrosine residue near the active site is thought to direct radical species away from the vulnerable active site, thus preserving the enzyme's function.

Quantitative Data on this compound LPMO Catalysis

The following tables summarize key quantitative parameters for several this compound LPMOs, providing a basis for comparison of their catalytic efficiencies and substrate specificities.

Table 1: Kinetic Parameters for the Peroxygenase Reaction of this compound LPMOs.

| LPMO | Substrate | kcat (s⁻¹) | Km (H₂O₂) (µM) | Reference |

|---|---|---|---|---|

| TrAA9A | Cellulose | ~2.4 | - | |

| NcAA9C | Cellopentaose | 70 | - | |

| LsAA9A | - | - | - |

| AfAA11B | Chitotetraose | 4.7 ± 0.4 | 8.9 ± 1.0 | |

Note: Data for AA11 is included for comparative purposes. Kinetic parameters for this compound LPMOs are still being actively researched.

Table 2: Redox Potentials of LPMOs.

| LPMO Family | Redox Potential (V vs. SHE) | Reference |

|---|---|---|

| This compound (cellulose-active) | 0.19 - 0.22 | |

| AA10 (cellulose-active) | ~0.25 | |

| AA10 (chitin-active) | ~0.28 |

| AA11 | 0.11 | |

Key Experimental Protocols

The elucidation of the this compound catalytic mechanism has relied on a variety of sophisticated experimental techniques. Below are outlines of common methodologies.

LPMO Activity Assays

1. Measurement of Oxidized Products using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

-

Reaction Setup: A typical reaction mixture contains the purified LPMO (e.g., 1 µM), a polysaccharide substrate (e.g., 5 mg/mL phosphoric acid-swollen cellulose - PASC), a reducing agent (e.g., 1 mM ascorbic acid), and a buffer (e.g., 50 mM ammonium acetate, pH 5.0).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 40°C) with shaking for a defined period (e.g., 24 hours).

-

Synergy with Cellulases: To analyze the products, a cellobiohydrolase (CBH) can be added after the initial LPMO reaction to release smaller, soluble oligosaccharides.

-

Analysis: The reaction products are separated and quantified using HPAEC-PAD. The mobile phase often consists of a gradient of sodium hydroxide and sodium acetate.

2. Peroxidase Activity Assay using 2,6-Dimethoxyphenol (2,6-DMP):

-

Principle: This assay measures the peroxidase activity of LPMOs by monitoring the oxidation of a chromogenic substrate.

-

Reaction Mixture: The reaction contains the LPMO (e.g., 1 µM), H₂O₂ (e.g., 5 mM), varying concentrations of 2,6-DMP, and a suitable buffer (e.g., 50 mM ammonium acetate, pH 5.0).

-

Measurement: The formation of the oxidized product, coerulignone, is monitored by measuring the increase in absorbance at 469 nm. The activity is calculated using the molar extinction coefficient of coerulignone (ε₄₆₉ = 53,200 M⁻¹cm⁻¹).

Spectroscopic and Biophysical Characterization

1. Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

Purpose: EPR is used to study the electronic structure of the Cu(II) active site and its interactions with substrates and inhibitors.

-

Sample Preparation: Purified LPMO samples are concentrated and placed in EPR tubes, then flash-frozen in liquid nitrogen.

-

Data Acquisition: EPR spectra are recorded at cryogenic temperatures (e.g., 77 K). The resulting spectra provide information about the coordination environment of the copper ion.

2. X-ray Absorption Spectroscopy (XAS):

-

Purpose: XAS provides detailed information about the oxidation state and coordination geometry of the copper center.

-

Methodology: XAS experiments are typically performed at a synchrotron source. The X-ray absorption near edge structure (XANES) region provides information on the oxidation state, while the extended X-ray absorption fine structure (EXAFS) region reveals details about the number and type of coordinating atoms and their distances from the copper ion.

3. Substrate Binding Affinity Measurements:

-

Method: The affinity of an LPMO for its substrate can be determined by incubating the enzyme with varying concentrations of the substrate (e.g., PASC).

-

Procedure: After incubation, the mixture is centrifuged, and the concentration of unbound enzyme remaining in the supernatant is measured (e.g., using the Bradford assay).

-

Analysis: The data are fitted to a binding isotherm (e.g., Langmuir) to calculate the dissociation constant (Kd) and the maximum binding capacity (Bmax).

Figure 2: Experimental Workflow for this compound LPMO Characterization. This diagram outlines a typical workflow for the functional characterization of this compound LPMOs, from enzyme preparation to detailed kinetic and product analysis.

Conclusion and Future Perspectives

The study of this compound LPMOs has significantly advanced our knowledge of enzymatic polysaccharide degradation. The core catalytic mechanism, centered on a copper-histidine brace and a powerful oxidative process, is now better understood. However, many questions remain. The precise nature of the active oxidizing species, the factors governing regioselectivity, and the full range of natural substrates and reducing agents are all areas of active investigation. A deeper understanding of these principles will be crucial for harnessing the full potential of this compound LPMOs in industrial biotechnology and for developing novel strategies to combat fungal diseases.

References

- 1. The Role of the Residue at Position 2 in the Catalytic Activity of this compound Lytic Polysaccharide Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the initial events of the oxidative damage and protection mechanisms of the this compound lytic polysaccharide monooxygenase family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidized Product Profiles of this compound Lytic Polysaccharide Monooxygenases Depend on the Type of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

The Copper Core: Unraveling the Copper-Dependent Nature of AA9 Lytic Polysaccharide Monooxygenases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lytic Polysaccharide Monooxygenases (LPMOs) represent a paradigm shift in our understanding of enzymatic biomass degradation. These powerful copper-containing enzymes utilize an oxidative mechanism to cleave recalcitrant polysaccharides like cellulose and chitin, making them crucial players in biofuel production and potential targets in drug development against fungal pathogens. The Auxiliary Activity 9 (AA9) family of LPMOs, found predominantly in fungi, is particularly notable for its role in cellulose degradation. At the heart of their catalytic prowess lies a single copper ion, the linchpin of their oxidative power. This technical guide delves into the core of this compound LPMO functionality: its profound and intricate dependence on copper.

The Catalytic Heart: The Copper-Histidine Brace

The active site of all known LPMOs, including the this compound family, features a unique copper-binding motif termed the "histidine brace".[1][2] This structure consists of a single copper ion coordinated by three nitrogen ligands from two highly conserved histidine residues.[2][3] One of these is the N-terminal histidine of the protein, which coordinates the copper ion through both its backbone amino group and the Nπ of its imidazole side chain.[4] The second histidine provides the third nitrogen ligand via the Nτ of its imidazole ring, completing the T-shaped coordination geometry. This conserved architecture is essential for the catalytic activity of LPMOs.

The catalytic cycle of this compound LPMOs is initiated by the reduction of the resting state Cu(II) to the catalytically active Cu(I). This reduction is a prerequisite for the binding of a co-substrate, which is now understood to be hydrogen peroxide (H₂O₂) rather than molecular oxygen (O₂), classifying LPMOs as peroxygenases. The reduced LPMO-Cu(I) activates H₂O₂, leading to the hydroxylation of the polysaccharide substrate at either the C1 or C4 position of the glycosidic bond, ultimately causing chain cleavage.

The Second Coordination Sphere: Fine-Tuning Copper Reactivity

While the histidine brace provides the fundamental framework for copper binding, residues in the second coordination sphere—those not directly ligated to the copper but in close proximity—play a crucial role in modulating the reactivity of the copper center. In this compound LPMOs, a conserved glutamine residue is a key player in this regard. This residue helps to position the H₂O₂ co-substrate and subsequent reactive intermediates, influencing the enzyme's catalytic efficiency and stability. Mutations to this glutamine can significantly alter the enzyme's reduction potential, reoxidation kinetics, and susceptibility to oxidative damage.

Furthermore, a conserved tyrosine or phenylalanine residue is typically found in an axial position relative to the copper ion. This residue is thought to be involved in a "hole-hopping" mechanism, a protective pathway that transfers damaging oxidizing equivalents away from the sensitive active site to the protein surface, thereby preventing auto-inactivation.

Quantitative Insights into this compound LPMO Function

The copper-dependent nature of this compound LPMOs has been extensively studied, yielding a wealth of quantitative data that illuminates their catalytic mechanism and the factors influencing their activity. The following tables summarize key parameters from various studies.

| Enzyme | Reductant | Apparent Tm (°C) (Oxidized) | Apparent Tm (°C) (Reduced) | ΔTm (°C) | Reference |

| NcLPMO9C | Ascorbic acid | 62.5 | 56.6 | -5.9 | |

| NcLPMO9C | Gallic acid | 62.5 | 58.5 | -4.0 | |

| NcLPMO9C | Pyrogallol | 62.5 | 50.1 | -12.4 | |

| NcLPMO9C | Methoxybenzenediol | 62.5 | 49.3 | -13.2 | |

| Table 1: Effect of different reducing agents on the thermal stability of NcLPMO9C. |

| Enzyme Variant | Redox Potential (mV vs. SHE) | Oxidase Activity (µM H₂O₂/min) | kred (M⁻¹s⁻¹) | kreox (s⁻¹) | Reference |

| NcAA9C WT | 160 ± 10 | 1.3 ± 0.1 | 14,000 ± 1,000 | 2.5 ± 0.1 | |

| NcAA9C Q164E | 110 ± 10 | 2.8 ± 0.2 | 2,000 ± 200 | 5.5 ± 0.3 | |

| NcAA9C Q164D | 120 ± 10 | 2.5 ± 0.2 | 3,000 ± 300 | 2.2 ± 0.1 | |

| NcAA9C Q164N | 160 ± 10 | 1.3 ± 0.1 | 15,000 ± 1,500 | 1.4 ± 0.1 | |

| Table 2: Impact of mutations in the second coordination sphere on the electrochemical and kinetic properties of NcAA9C. |

| LPMO | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Ls(this compound)A | Cellotetraose | 43 ± 9 | 0.11 ± 0.01 | |

| Table 3: Michaelis-Menten kinetics of Ls(this compound)A. |

Visualizing the Core Processes

To better understand the intricate relationships and workflows involved in studying the copper-dependency of this compound LPMOs, the following diagrams have been generated using the DOT language.

Figure 1: A simplified diagram of the catalytic cycle of an this compound LPMO, highlighting the central role of copper redox chemistry.

Figure 2: A typical experimental workflow for characterizing the copper-dependent nature of this compound LPMOs.

Figure 3: Logical relationship of key residues within the copper active site of an this compound LPMO.

Experimental Protocols: A Guide to Key Methodologies

A thorough understanding of the copper-dependency of this compound LPMOs is built upon a foundation of robust experimental techniques. Below is a detailed overview of the key methodologies employed in this field of research.

Copper Loading and Quantification

Objective: To ensure the LPMO is properly saturated with copper, which is essential for its catalytic activity, and to accurately determine the copper-to-protein ratio.

Methodology Overview:

-

Apo-enzyme Preparation: The purified LPMO is often treated with a chelating agent like EDTA to remove any bound metal ions, followed by extensive buffer exchange to remove the chelator.

-

Copper Loading: The apo-enzyme is incubated with a molar excess of a copper salt, typically CuSO₄.

-

Removal of Excess Copper: Unbound copper is removed by size-exclusion chromatography or dialysis.

-

Quantification: The copper content of the final LPMO sample is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or by spin quantification using Electron Paramagnetic Resonance (EPR) spectroscopy.

LPMO Activity Assays

Objective: To measure the catalytic activity of the LPMO and assess how it is affected by various factors, such as the presence of different reducing agents, mutations, or substrate concentrations.

1. HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection):

-

Principle: This is the most common method for quantifying the oxidized products of LPMO activity. The negatively charged aldonic acid products are separated on an anion-exchange column and detected electrochemically.

-

Protocol Outline:

-

Incubate the copper-loaded LPMO with the polysaccharide substrate (e.g., Avicel or PASC) and a reducing agent (e.g., ascorbic acid) in a suitable buffer.

-

Terminate the reaction at various time points.

-

Separate the soluble products from the insoluble substrate by centrifugation or filtration.

-

Inject the supernatant into the HPAEC-PAD system for separation and quantification of the oxidized cello-oligosaccharides.

-

2. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry):

-

Principle: A qualitative method used to identify the types of products generated by the LPMO, including native and oxidized oligosaccharides of varying degrees of polymerization.

-

Protocol Outline:

-

Prepare the reaction mixture as described for the HPAEC-PAD assay.

-

After the reaction, mix a small aliquot of the supernatant with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Analyze the sample in a MALDI-TOF mass spectrometer to obtain a mass spectrum of the products.

-

3. Chromogenic Assays:

-

Principle: These are continuous assays that measure the peroxidase-like activity of LPMOs using a chromogenic substrate. For example, in the presence of H₂O₂, LPMOs can oxidize 2,6-dimethoxyphenol (2,6-DMP) to form coerulignone, a colored product that can be monitored spectrophotometrically.

-

Protocol Outline:

-

Prepare a reaction mixture containing the LPMO, 2,6-DMP, and a suitable buffer in a cuvette.

-

Initiate the reaction by adding H₂O₂.

-

Monitor the increase in absorbance at 469 nm over time.

-

Spectroscopic Characterization of the Copper Active Site

Objective: To probe the electronic and geometric structure of the copper active site in its different redox states and to understand how it interacts with ligands and the protein environment.

1. EPR (Electron Paramagnetic Resonance) Spectroscopy:

-

Principle: EPR is a powerful technique for studying paramagnetic species, such as Cu(II). It provides detailed information about the coordination environment of the copper ion.

-

Protocol Outline:

-

Prepare a concentrated solution of the copper-loaded LPMO in a suitable buffer.

-

Transfer the sample to an EPR tube and flash-freeze it in liquid nitrogen.

-

Record the EPR spectrum at cryogenic temperatures (e.g., 30 K).

-

2. UV-Visible Spectroscopy:

-

Principle: The d-d transitions of the Cu(II) ion give rise to characteristic absorption bands in the visible region of the spectrum, providing a convenient way to monitor the redox state of the copper and its interaction with ligands.

-

Protocol Outline:

-

Record the UV-Vis spectrum of the LPMO solution in a cuvette.

-

The reaction of the reduced LPMO with an oxidant can be monitored using stopped-flow UV-Vis spectroscopy to observe the formation and decay of transient radical species.

-

3. XAS (X-ray Absorption Spectroscopy):

-

Principle: XAS provides information on the oxidation state and coordination geometry of the copper ion by analyzing the absorption of X-rays at the copper K-edge.

-

Protocol Outline:

-

Prepare a concentrated, frozen solution of the LPMO sample.

-

Collect XAS data at a synchrotron light source at cryogenic temperatures to minimize radiation damage.

-

Measurement of Copper Binding Affinity

Objective: To determine the thermodynamic parameters of copper binding to the LPMO.

ITC (Isothermal Titration Calorimetry):

-

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (in this case, copper) to a macromolecule (the apo-LPMO).

-

Protocol Outline:

-

Place the apo-LPMO solution in the ITC sample cell.

-

Titrate a solution of a copper salt into the sample cell in a series of small injections.

-

Measure the heat change after each injection.

-

Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

Kinetic Studies

Objective: To measure the rates of the individual steps in the catalytic cycle, such as the reduction of Cu(II) and the reoxidation of Cu(I).

Stopped-Flow Spectroscopy:

-

Principle: This technique allows for the rapid mixing of two solutions and the monitoring of the subsequent reaction on a millisecond timescale, typically by following changes in fluorescence or absorbance.

-

Protocol Outline:

-

Place the LPMO-Cu(II) solution in one syringe and a solution of the reducing agent in the other.

-

Rapidly mix the two solutions and monitor the change in a spectroscopic signal (e.g., the quenching of tryptophan fluorescence upon copper reduction) over time to determine the rate of reduction.

-

Similarly, the rate of reoxidation can be measured by mixing the reduced LPMO-Cu(I) with an oxidizing agent like H₂O₂.

-

Conclusion

The copper-dependent nature of this compound LPMOs is a testament to the elegant solutions that nature has evolved for challenging chemical transformations. The histidine brace provides a stable yet reactive platform for the copper ion, while the second coordination sphere fine-tunes its properties for efficient and specific catalysis. A deep understanding of these copper-centric mechanisms, facilitated by the array of experimental techniques outlined in this guide, is not only crucial for advancing our fundamental knowledge of these fascinating enzymes but also for harnessing their power in biotechnological applications and for developing strategies to inhibit their activity in pathogenic contexts. The continued exploration of the copper core of this compound LPMOs promises to unlock new avenues for innovation in fields ranging from sustainable energy to human health.

References

- 1. Oxidative Power: Tools for Assessing LPMO Activity on Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of a Copper(II)–Tyrosyl Complex at the Active Site of Lytic Polysaccharide Monooxygenases Following Oxidation by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical Monitoring of Heterogeneous Peroxygenase Reactions Unravels LPMO Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Core of Catalysis: An In-depth Technical Guide to the Structural Biology of the AA9 Enzyme Active Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lytic Polysaccharide Monooxygenases (LPMOs) are a class of copper-dependent enzymes that have revolutionized our understanding of biomass degradation. The Auxiliary Activity family 9 (AA9) LPMOs, found in fungi, are particularly crucial for the oxidative cleavage of recalcitrant polysaccharides like cellulose. Their unique ability to disrupt crystalline regions of these substrates enhances the efficiency of canonical hydrolytic enzymes, making them prime targets for biotechnological applications, including biofuel production and the development of novel therapeutics. A comprehensive understanding of the this compound active site's structural biology is paramount for harnessing their full potential. This guide provides a detailed technical overview of the this compound active site, presenting key quantitative data, experimental methodologies, and visual representations of its functional architecture and catalytic processes.

Structural Architecture of the this compound Active Site

The catalytic machinery of this compound LPMOs is centered around a mononuclear copper ion situated on a relatively flat, solvent-exposed surface of the enzyme. This active site is characterized by a unique coordination geometry, famously known as the "histidine brace."

The Copper Center and the Histidine Brace

The copper ion, essential for catalysis, is coordinated by three nitrogen ligands from two highly conserved histidine residues.[1] One histidine provides two ligands: the Nε2 atom of its imidazole ring and the nitrogen atom of its N-terminal amino group. The second histidine coordinates the copper ion via its Nε2 atom. This T-shaped coordination geometry is a hallmark of the this compound family and is crucial for the enzyme's redox activity.[2] In many fungal this compound enzymes, the N-terminal histidine is post-translationally methylated at the Nε position, a modification that may protect the enzyme from oxidative damage.[3]

Key Amino Acid Residues

Beyond the histidine brace, several other amino acid residues within the active site and in its immediate vicinity play critical roles in substrate binding, regioselectivity (C1 vs. C4 oxidation), and catalytic efficiency.

-

Axial Ligand: A conserved tyrosine or phenylalanine residue is positioned in the axial position relative to the copper ion. While not directly coordinating the copper in the resting state, this aromatic residue is thought to be involved in electron transfer pathways and in modulating the redox potential of the copper center.[1]

-

Second Coordination Sphere: A highly conserved glutamine residue is located near the copper ion and is believed to play a role in stabilizing the reactive oxygen species during the catalytic cycle.[4]

-

Substrate Binding Surface: Aromatic residues on the flat surface of the enzyme are crucial for substrate binding through stacking interactions with the pyranose rings of the polysaccharide chain. Variations in the loop regions surrounding the active site contribute to the diverse substrate specificities and regioselectivities observed among different this compound LPMOs. A conserved asparagine residue, located approximately 7 Å from the catalytic copper, has been implicated in determining C4-oxidizing regioselectivity through hydrogen bonding with the substrate.

Quantitative Data of the this compound Active Site

Atomic Distances in the Active Site

The precise geometry of the active site is critical for its function. The following table summarizes key atomic distances within the active site of two well-characterized this compound LPMOs, derived from their respective Protein Data Bank (PDB) entries.

| PDB ID | Enzyme | Interacting Atoms | Distance (Å) |

| 2YET | Thermoascus aurantiacus AA9A | Cu - His1 (N-terminal N) | 2.0 |

| Cu - His1 (Nε2) | 2.1 | ||

| Cu - His84 (Nε2) | 2.0 | ||

| Cu - Tyr166 (OH) | 2.9 | ||

| 5ACF | Lentinus similis AA9A | Cu - His1 (N-terminal N) | 2.0 |

| Cu - His1 (Nε2) | 2.1 | ||

| Cu - His78 (Nε2) | 2.0 | ||

| Cu - Tyr164 (OH) | 2.5 |

These distances are approximate and can vary slightly depending on the specific crystal structure and refinement methods.

Kinetic Parameters

The catalytic efficiency of this compound LPMOs varies depending on the specific enzyme, substrate, and reaction conditions. The following table presents a selection of kinetic parameters for different this compound LPMOs.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| NcLPMO9C | Cellohexaose | 0.04 | 15 | 2.7 x 10³ | |

| TrAA9A | PASC | 0.03 | N/A | N/A | |

| MtLPMO9G (WT) | 2,6-DMP | N/A | 12.3 ± 1.1 | 5.38 x 10⁴ | |

| MtLPMO9G (A165S) | 2,6-DMP | N/A | 11.8 ± 1.8 | 8.56 x 10⁴ | |

| MtLPMO9G (P167N) | 2,6-DMP | N/A | 13.1 ± 2.0 | 6.59 x 10⁴ |

PASC: Phosphoric acid swollen cellulose; 2,6-DMP: 2,6-Dimethoxyphenol. N/A: Not available.

Catalytic Mechanism and Experimental Workflows

The catalytic cycle of this compound LPMOs involves the reduction of the active site copper, binding of an oxygen co-substrate (O₂ or H₂O₂), and subsequent oxidative cleavage of the polysaccharide substrate. The precise mechanism is still an area of active research, but a general scheme has been established.

The characterization of this compound LPMO activity and structure involves a multi-faceted experimental approach.

Detailed Experimental Protocols

Recombinant Expression and Purification of this compound LPMOs

-

Gene Cloning and Vector Construction: The gene encoding the this compound LPMO of interest is amplified by PCR and cloned into a suitable expression vector, such as pPICZα A for expression in Pichia pastoris. A C-terminal His6-tag is often included for purification.

-

Heterologous Expression: The expression vector is linearized and transformed into P. pastoris cells (e.g., strain X-33) by electroporation. Transformants are selected on YPDS plates containing zeocin. High-expressing clones are identified by small-scale expression trials.

-

Protein Production: A selected clone is grown in BMGY medium to generate biomass, followed by induction of protein expression in BMMY medium containing methanol. The culture is incubated for 3-4 days with daily addition of methanol.

-

Purification: The culture supernatant containing the secreted His-tagged LPMO is harvested by centrifugation. The supernatant is concentrated and buffer-exchanged into a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4). The protein is then purified using a Ni-NTA affinity chromatography column. The bound protein is washed and then eluted with a high-concentration imidazole buffer.

-

Copper Loading: The purified apo-enzyme is incubated with a molar excess of CuSO₄ (e.g., 5-fold) for 1 hour at room temperature to ensure full copper saturation of the active site. Excess copper is removed by size-exclusion chromatography or buffer exchange.

X-ray Crystallography for Structural Determination

-

Crystallization: The purified and copper-loaded this compound LPMO is concentrated to 5-10 mg/mL. Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method with various commercial crystallization screens.

-

Crystal Optimization: Promising crystallization conditions are optimized by varying the precipitant concentration, pH, and protein concentration to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

-

Structure Solution and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a known LPMO structure as a search model. The model is then refined using software such as PHENIX or REFMAC5, with manual model building in Coot.

MALDI-TOF Mass Spectrometry for Product Analysis

-

Enzymatic Reaction: The this compound LPMO is incubated with the polysaccharide substrate (e.g., phosphoric acid swollen cellulose) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) in the presence of a reducing agent (e.g., 1 mM ascorbic acid). The reaction is incubated at an optimal temperature with shaking.

-

Sample Preparation: After the reaction, the mixture is centrifuged to pellet any insoluble substrate. The supernatant containing the soluble reaction products is collected. For MALDI-TOF MS analysis, a small aliquot of the supernatant is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid in 30% acetonitrile/0.1% trifluoroacetic acid).

-

Data Acquisition: The mixture is spotted onto a MALDI target plate and allowed to air dry. The mass spectra are acquired in positive ion reflectron mode using a MALDI-TOF mass spectrometer.

-

Data Analysis: The resulting mass spectra are analyzed to identify the masses of the native and oxidized cello-oligosaccharides. C1-oxidized products will have a mass difference of +16 Da (lactone) or +18 Da (aldonic acid) compared to the corresponding native oligosaccharide, while C4-oxidized products will have a mass difference of -2 Da.

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Sample Preparation: A concentrated solution of the copper-loaded this compound LPMO (typically >0.2 mM) is prepared in a suitable buffer. For substrate-bound studies, the enzyme is incubated with an excess of the substrate (e.g., cellohexaose).

-

EPR Measurement: The sample is transferred to a quartz EPR tube and flash-frozen in liquid nitrogen to form a glass. Continuous-wave (CW) X-band EPR spectra are recorded at cryogenic temperatures (e.g., 77 K) using an EPR spectrometer.

-

Data Acquisition Parameters: Typical parameters include a microwave frequency of ~9.4 GHz, a microwave power of ~10-20 mW, a modulation frequency of 100 kHz, and a modulation amplitude of ~0.4 mT.

-

Spectral Analysis: The g-values and copper hyperfine coupling constants (A||) are determined from the EPR spectrum. Changes in these parameters upon substrate binding can provide insights into changes in the coordination environment of the copper active site.

Conclusion

The this compound lytic polysaccharide monooxygenases represent a fascinating and biotechnologically important class of enzymes. Their unique copper-containing active site, the histidine brace, is finely tuned for the challenging chemistry of oxidative polysaccharide cleavage. A detailed understanding of the structural and electronic properties of this active site, as outlined in this guide, is essential for the rational design of more efficient and robust enzymes for various industrial and biomedical applications. The combination of structural biology, spectroscopy, and kinetic analysis continues to unravel the intricate details of this compound LPMO function, paving the way for their targeted engineering and deployment in a bio-based economy.

References

Phylogenetic and Functional Analysis of the Auxiliary Activity 9 (AA9) Protein Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the AA9 Protein Family

The Auxiliary Activity 9 (this compound) family of proteins, formerly known as Glycoside Hydrolase Family 61 (GH61), represents a class of powerful copper-dependent redox enzymes known as Lytic Polysaccharide Monooxygenases (LPMOs).[1][2] These enzymes are critical in the natural carbon cycle and have garnered significant interest in industrial biotechnology for their ability to degrade recalcitrant polysaccharides like cellulose.[3][4]

Unlike canonical glycoside hydrolases that use a hydrolytic mechanism, this compound LPMOs employ an oxidative process to cleave the glycosidic bonds within crystalline cellulose.[5] This action introduces nicks in the polysaccharide chains, which increases the accessibility of the substrate for traditional cellulolytic enzymes, leading to a synergistic enhancement of biomass degradation. The active site contains a single copper ion coordinated by a highly conserved "histidine brace" motif, which is essential for catalytic activity.

This compound LPMOs are predominantly found in fungi and exhibit diversity in their substrate specificity and regioselectivity. They are classified into three main types based on the carbon position they oxidize on the glucose units of cellulose:

-

Type 1 : Oxidize the C1 position, yielding a lactone (which hydrolyzes to an aldonic acid).

-

Type 2 : Oxidize the C4 position, yielding a 4-ketoaldose.

-

Type 3 : Exhibit mixed activity, oxidizing both C1 and C4 positions.

This guide provides a comprehensive overview of the phylogenetic analysis of the this compound family, detailed experimental protocols for their characterization, and quantitative data to facilitate comparative studies.

Phylogenetic Analysis of the this compound Family

Phylogenetic analysis is crucial for understanding the evolutionary relationships within the this compound family and for correlating sequence features with functional properties, such as regioselectivity. The high sequence diversity, particularly in the N-terminal region, suggests that phylogenetic clustering can help predict the function of newly discovered this compound enzymes.

Logical Workflow for Phylogenetic Analysis

The process of constructing a reliable phylogenetic tree from protein sequences involves several key steps, from data acquisition to tree inference and visualization.

References

- 1. Roadmap to the study of gene and protein phylogeny and evolution - a practical guide [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. The “life-span” of lytic polysaccharide monooxygenases (LPMOs) correlates to the number of turnovers in the reductant peroxidase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.chalmers.se [research.chalmers.se]

- 5. mdpi.com [mdpi.com]

The Evolutionary Odyssey of AA9 Lytic Polysaccharide Monooxygenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lytic Polysaccharide Monooxygenases (LPMOs) of the Auxiliary Activity 9 (AA9) family are powerful copper-dependent enzymes that play a crucial role in the degradation of recalcitrant polysaccharides like cellulose.[1][2] Their discovery has revolutionized our understanding of enzymatic biomass conversion, with significant implications for the biofuel industry and beyond. This technical guide provides an in-depth exploration of the evolutionary origins of this compound LPMOs, detailing their phylogenetic distribution, the structural determinants of their functional diversity, and the key experimental protocols used to study these fascinating enzymes.

Evolutionary Origins and Diversification

This compound LPMOs are predominantly found in fungi, where they are believed to have played a pivotal role in the evolution of lignocellulose degradation.[3][4] Phylogenetic analyses suggest that this compound LPMOs have undergone extensive gene duplication and diversification, leading to the wide array of substrate specificities and regioselectivities observed today.[5] The evolutionary history of these enzymes is intricately linked to the co-evolution of fungi with their plant-based substrates.

Fungal Origins and Distribution

The vast majority of characterized this compound LPMOs originate from fungi, particularly from the phyla Ascomycota and Basidiomycota. Their prevalence in saprotrophic fungi highlights their importance in breaking down plant cell walls in terrestrial ecosystems. While structurally similar LPMOs exist in bacteria (family AA10), the this compound family appears to be a fungal innovation. The structural similarity between this compound and AA10 families, despite low sequence similarity, suggests a shared ancient ancestral protein.

Gene Duplication and Functional Divergence

The multiplicity of this compound genes in many fungal genomes is a testament to the evolutionary advantage conferred by a diverse LPMO arsenal. Gene duplication events have provided the raw genetic material for neofunctionalization and subfunctionalization, allowing fungi to adapt to different plant biomass sources. This diversification is evident in the varied substrate specificities, which range from crystalline cellulose to hemicelluloses like xylan and xyloglucan.

Evolution of Substrate Specificity and Regioselectivity

The evolution of substrate specificity in this compound LPMOs is driven by changes in the amino acid residues on the flat substrate-binding surface of the enzyme. Subtle variations in the loops surrounding the active site copper ion are thought to determine whether the enzyme preferentially binds to and cleaves cellulose, hemicellulose, or even soluble oligosaccharides.

Regioselectivity, the choice of oxidizing either the C1 or C4 carbon of the glycosidic bond, is another key feature that has evolved within the this compound family. While the precise molecular determinants are still under investigation, phylogenetic clustering often correlates with the C1/C4 preference. This functional divergence allows for synergistic action with other cellulolytic enzymes, enhancing the overall efficiency of biomass degradation.

Quantitative Data on this compound LPMO Properties

The functional diversity of this compound LPMOs is reflected in their varied biochemical and kinetic properties. The following tables summarize key quantitative data for a selection of characterized this compound LPMOs.

| Enzyme Name | Organism | Substrate(s) | Regioselectivity (C1:C4) | kcat (s⁻¹) | KM (µM) | Reference(s) |

| NcLPMO9C | Neurospora crassa | Cellulose, Cello-oligosaccharides | C4 | 0.031 ± 0.001 | 1.6 ± 0.2 (for H₂O₂) | |

| TrAA9A | Trichoderma reesei | Cellulose | C1/C4 | 0.045 ± 0.002 | 1.1 ± 0.1 (for H₂O₂) | |

| MtLPMO9G | Myceliophthora thermophila | Cellulose | Not determined | Not determined | Not determined | |

| LsAA9A | Lentinus similis | Cellulose, Xyloglucan | C1/C4 | Not determined | Not determined | |

| PcLPMO9D | Phanerochaete chrysosporium | Cellulose | C1 | Not determined | Not determined | |

| HjLPMO9A | Hypocrea jecorina | Cellulose | C1/C4 | Not determined | Not determined |

Table 1: Kinetic Parameters and Regioselectivity of Selected this compound LPMOs. Note: Kinetic parameters can vary significantly depending on the substrate, electron donor, and assay conditions.

Experimental Protocols

The study of this compound LPMOs relies on a variety of specialized experimental techniques. This section provides detailed methodologies for key experiments.

LPMO Activity Assay (2,6-Dimethoxyphenol-based)

This spectrophotometric assay provides a rapid and sensitive method for detecting LPMO activity based on their peroxidase-like activity.

Materials:

-

Purified LPMO solution

-

2,6-Dimethoxyphenol (2,6-DMP) stock solution (e.g., 100 mM in a suitable solvent)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

-

Assay buffer (e.g., 100 mM sodium succinate/phosphate buffer, pH 6.0)

-

Spectrophotometer capable of measuring absorbance at 469 nm

Protocol:

-

Prepare the reaction mixture in a microplate well or cuvette by adding the following in order:

-

Assay buffer

-

LPMO sample (to a final concentration of 0.5–50 mg/L)

-

2,6-DMP stock solution (to a final concentration of 1 mM)

-

-

Initiate the reaction by adding H₂O₂ solution to a final concentration of 100 µM.

-

Immediately start monitoring the increase in absorbance at 469 nm over time (e.g., for 300 seconds). The product, coerulignone, has a molar extinction coefficient of ε₄₆₉ = 53,200 M⁻¹ cm⁻¹.

-

Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

Phylogenetic Analysis of this compound LPMO Sequences

Phylogenetic analysis is crucial for understanding the evolutionary relationships between different LPMOs.

Protocol:

-

Sequence Retrieval: Obtain this compound LPMO protein sequences from databases such as NCBI GenBank or the CAZy database.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like ClustalW, MUSCLE, or T-Coffee. This step is critical for identifying conserved regions and homologous positions.

-

Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree using methods such as:

-

Maximum Likelihood (e.g., using RAxML or PhyML): This method evaluates the likelihood of the data given a specific evolutionary model and tree topology.

-

Neighbor-Joining (e.g., using MEGA): A distance-based method that is computationally fast.

-

Bayesian Inference (e.g., using MrBayes): This method provides posterior probabilities for tree topologies.

-

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree or MEGA. The branching patterns of the tree represent the inferred evolutionary relationships.

Crystallography for LPMO Structure Determination

Determining the three-dimensional structure of an LPMO is essential for understanding its mechanism and substrate binding.

Protocol:

-

Protein Expression and Purification: Express the target LPMO in a suitable host system (e.g., Pichia pastoris) and purify it to homogeneity.

-

Crystallization: Screen for crystallization conditions using techniques like sitting-drop or hanging-drop vapor diffusion. This involves mixing the purified protein with a variety of precipitant solutions.

-

X-ray Diffraction Data Collection: Mount a single, well-ordered crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. The crystal will diffract the X-rays, producing a pattern of spots.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the intensities and positions of the spots.

-

Use this information to determine the phases of the structure factors, often through molecular replacement if a homologous structure is available.

-

Build an atomic model of the protein into the resulting electron density map.

-

Refine the model against the diffraction data to improve its accuracy.

-

Visualizing Evolutionary and Experimental Concepts

Diagrams are powerful tools for illustrating complex biological processes and relationships. The following diagrams were generated using the Graphviz DOT language to visualize key aspects of this compound LPMO evolution and characterization.

Caption: Proposed evolutionary pathway of this compound LPMOs.

Caption: General workflow for an LPMO activity assay.

Conclusion

The evolutionary journey of this compound LPMOs is a compelling example of molecular adaptation. From a common ancestor, this family of enzymes has diversified into a versatile toolkit for biomass degradation, finely tuned to various polysaccharide substrates. Understanding their evolutionary origins provides a framework for discovering novel LPMOs with desired properties and for engineering existing enzymes for enhanced performance in industrial applications. The methodologies outlined in this guide provide a foundation for researchers to further unravel the complexities of these remarkable enzymes and harness their potential for a more sustainable future.

References